Deacetylravidomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Deacetylravidomycin is a microbial metabolite that has been found in Streptomyces species. It exhibits light-dependent antibiotic and anticancer activities. This compound is particularly effective against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis . This compound also shows potential in reducing colony formation by human colon cancer cells in a light-dependent manner .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deacetylravidomycin is typically isolated from the culture broth of Streptomyces species. The isolation process involves solvent extraction, silica gel column chromatography, and high-performance liquid chromatography (HPLC) . The structure of this compound was elucidated using spectroscopic studies, including nuclear magnetic resonance (NMR) measurements .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation broth is subjected to solvent extraction, followed by purification using silica gel column chromatography and HPLC .

Analyse Des Réactions Chimiques

Types of Reactions

Deacetylravidomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Applications De Recherche Scientifique

Deacetylravidomycin has a wide range of scientific research applications:

Mécanisme D'action

Deacetylravidomycin exerts its effects through a light-dependent mechanism. It inhibits the growth of Gram-positive bacteria by interfering with their cellular processes. In cancer cells, this compound reduces colony formation by inducing cell death in a light-dependent manner . The molecular targets and pathways involved include interleukin-4 signal transduction, which is inhibited by this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ravidomycin: A closely related compound with similar light-dependent antibiotic and anticancer activities.

Deacetylravidomycin M: Another analog that inhibits interleukin-4 signal transduction.

Fucomycin V: A compound with the same chromophore as ravidomycin but features a different sugar moiety.

Uniqueness

This compound is unique due to its light-dependent activity, which enhances its antibiotic and anticancer properties. This characteristic sets it apart from other similar compounds that may not exhibit the same level of light-dependent efficacy .

Activité Biologique

Deacetylravidomycin, a compound derived from the actinobacterium Streptomyces ravidus, has garnered attention due to its notable biological activities, particularly its antibacterial and antitumor properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is classified within the ravidomycin family, characterized by its unique amino sugar moiety, d-ravidosamine. The compound exhibits a complex structure that influences its biological activity. The mechanism of action primarily involves the inhibition of bacterial DNA and RNA synthesis, which is crucial for its antibacterial effects. Additionally, this compound has been shown to covalently modify thymine residues in DNA through a photoactivated cycloaddition reaction, enhancing its antitumor efficacy .

Antibacterial Activity

This compound demonstrates significant antibacterial properties against various Gram-positive bacteria. Its potency is attributed to the structural features that allow it to effectively disrupt bacterial cellular processes. Comparative studies indicate that while this compound is effective, its derivatives exhibit varying levels of antibacterial activity due to modifications in their chemical structures .

Antitumor Activity

The antitumor activity of this compound has been extensively studied in vitro and in vivo. It has shown effectiveness against several cancer cell lines, including human colon carcinoma cells and leukemia models such as P388 leukemia and Meth A fibrosarcoma. Notably, this compound N-oxide, a derivative of this compound, exhibited even greater antitumor activity with reduced toxicity compared to its parent compound .

Case Studies

- Inhibition of IL-4 Signal Transduction : A study identified this compound M as an inhibitor of IL-4-induced CD23 expression in U937 cells without cytotoxic effects. This suggests potential applications in immune modulation .

- Cytotoxicity Profiles : Research on various analogs of this compound revealed differences in cytotoxicity against cancer cell lines. For instance, some derivatives showed enhanced selectivity and potency against specific tumor types compared to this compound itself .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

- Hydroxyl Groups : The presence of 2′- and 4′-hydroxyl groups on the d-ravidosamine moiety is essential for maintaining antibacterial and antitumor activities .

- Chemical Modifications : Modifications such as acetylation and carbamoylation have been shown to alter the biological activity significantly. For example, certain analogs with modified sugar moieties exhibited improved antibacterial selectivity .

Data Table: Biological Activity Overview

| Activity Type | Compound | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Antibacterial | This compound | Various Gram-positive bacteria | Varies | Effective but less potent than analogs |

| Antitumor | This compound N-oxide | P388 leukemia | 0.5 | Less toxic than this compound |

| Cytotoxicity | This compound M | U937 cells | >50 | No cytotoxic effect observed |

Propriétés

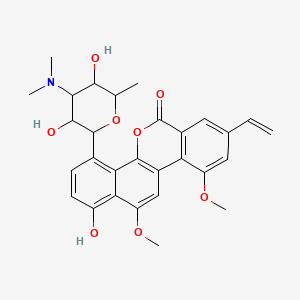

IUPAC Name |

4-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCTIMNNKVMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.